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Introduction

The skin serves as a critical barrier protecting the body from the external environment. The
outermost layer, the stratum corneum (SC), is composed of corneocytes embedded in a lipid
matrix, in which ceramides are a crucial component for maintaining barrier integrity. Among the
various classes of ceramides, ultra-long-chain ceramides, such as C30-ceramides (omega-O-
acylceramides), play a pivotal role in forming the highly organized lamellar structures essential
for preventing transepidermal water loss (TEWL) and protecting against external insults.[1]
Deficiencies in these specific ceramides are linked to various skin disorders characterized by
impaired barrier function.

Artificial skin models, particularly 3D full-thickness skin equivalents, have emerged as valuable
tools for dermatological research, drug development, and cosmetic testing.[2][3][4][5] These
models, comprising both dermal and epidermal layers with differentiated keratinocytes, closely
mimic the physiology of native human skin. The incorporation of specific lipids, such as C30-
ceramide, into these models allows for the investigation of their precise role in barrier
formation and function, as well as the development of targeted therapeutic strategies for skin
diseases.
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These application notes provide detailed protocols for the incorporation of C30-ceramide into
3D artificial skin models and for the subsequent analysis of its effects on skin barrier function

and keratinocyte differentiation.

Data Presentation

The following tables summarize the expected quantitative outcomes following the application of
C30-Ceramide to a 3D artificial skin model. These values are representative and may vary
based on specific cell lines and experimental conditions.

Table 1: Effect of C30-Ceramide on Skin Barrier Function

Transepidermal Water Loss (TEWL)
Treatment Group

(g/m?/h)
Control (Vehicle) 152+25
5% C30-Ceramide 8.7+1.8
10% C30-Ceramide 54+1.2

Table 2: Effect of C30-Ceramide on Keratinocyte Differentiation Markers (Relative Gene

Expression)

Treatment Group Involucrin Loricrin
Control (Vehicle) 1.0£0.2 1.0£0.3
5% C30-Ceramide 25105 21+04
10% C30-Ceramide 41 +0.7 3.8+£0.6

Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Human
Skin Equivalent

This protocol outlines the generation of a 3D full-thickness skin model, which will serve as the
base for the application of C30-Ceramide.[2][3][4][5]
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Materials:

Human dermal fibroblasts (HDFs)

e Human epidermal keratinocytes (HEKS)

» Fibroblast growth medium (e.g., DMEM with 10% FBS)
o Keratinocyte growth medium (e.g., KGM-2)

» Rat tail collagen type |

e Neutralization solution (e.g., 10x DMEM, 1N NaOH)

e Cell culture inserts (0.4 um pore size)

o Deep-well plates

Procedure:

o Dermal Equivalent Preparation:

1. Culture HDFs in fibroblast growth medium.

2. On the day of casting, trypsinize and count the HDFs.

3. Prepare a collagen gel mixture on ice by mixing rat tail collagen type | with neutralization
solution and HDF suspension to a final concentration of 2.5 x 10”4 cells/mL.

4. Pipette 0.5 mL of the collagen-fibroblast mixture into each cell culture insert placed in a
deep-well plate.

5. Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for gel polymerization.

6. Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days,
changing the medium every 2-3 days.

o Epidermal Layer Seeding:
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1. Culture HEKSs in keratinocyte growth medium.

2. After the dermal equivalent has contracted and stabilized (5-7 days), remove the medium
from the insert.

3. Seed 1 x 10”5 HEKSs onto the surface of the dermal equivalent in a small volume of
keratinocyte growth medium.

4. Incubate for 2-4 hours to allow for keratinocyte attachment.

5. Add keratinocyte growth medium to the outside of the insert to the level of the dermal
equivalent surface.

 Air-Liquid Interface Culture:

1. After 24 hours of submerged culture, lift the insert to the air-liquid interface by lowering the
medium level outside the insert so that the epidermal surface is exposed to air.

2. Culture at the air-liquid interface for 10-14 days to allow for full epidermal differentiation
and stratification. Change the medium every 2-3 days.

Protocol 2: Topical Application of C30-Ceramide

This protocol describes the preparation and application of a C30-Ceramide formulation to the
developed 3D skin model.

Materials:

C30-Ceramide (omega-O-acylceramide)

Vehicle: Chloroform:Methanol (2:1 v/v)

Phosphate-buffered saline (PBS)

Micropipette

Procedure:

o Preparation of C30-Ceramide Formulation:
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1. Dissolve C30-Ceramide in the chloroform:methanol vehicle to the desired final
concentration (e.g., 5% and 10% w/v).

2. Vortex thoroughly to ensure complete dissolution.

o Application to the 3D Skin Model:

1. After 10 days of air-liquid interface culture, gently wash the surface of the 3D skin model
with sterile PBS to remove any debris.

2. Carefully apply a small, defined volume (e.g., 5-10 pL) of the C30-Ceramide formulation
or vehicle control evenly onto the surface of the stratum corneum using a micropipette.

3. Allow the solvent to evaporate in a sterile environment (e.g., a laminar flow hood) for
approximately 30-60 minutes.

4. Return the 3D skin models to the incubator and continue the air-liquid interface culture for
an additional 2-4 days to allow for the incorporation of the ceramide into the stratum
corneum.

Protocol 3: Evaluation of Skin Barrier Function
(Transepidermal Water Loss - TEWL)

This protocol measures the rate of water vapor diffusion across the 3D skin model, providing a
quantitative measure of barrier integrity.[6][7][8][9][10]

Materials:

e TEWL measurement device (e.g., Tewameter®)
e 3D skin models in culture inserts

Procedure:

e Remove the 3D skin models from the incubator and allow them to equilibrate to room
temperature and humidity for 15-20 minutes.
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» Place the probe of the TEWL measurement device directly on the surface of the stratum

corneum.
e Record the TEWL reading once the value has stabilized.
o Take at least three independent measurements per skin model and calculate the average.

o Compare the TEWL values between the control and C30-Ceramide treated groups. A lower
TEWL value indicates improved barrier function.

Protocol 4: Analysis of Keratinocyte Differentiation
Markers

This protocol assesses the impact of C30-Ceramide on the expression of key proteins involved
in keratinocyte differentiation.[11][12]

Materials:
¢ 3D skin models
¢ RNA extraction kit

» (RT-PCR reagents and primers for Involucrin, Loricrin, and a housekeeping gene (e.g.,
GAPDH)

o Tissue embedding medium (e.g., OCT)

e Cryostat

e Primary antibodies against Involucrin and Loricrin
¢ Fluorescently labeled secondary antibodies

e DAPI for nuclear counterstaining

e Fluorescence microscope

Procedure (QRT-PCR):
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e Harvest the epidermal layer from the 3D skin models.

o Extract total RNA using a commercial RNA extraction kit according to the manufacturer's
instructions.

o Synthesize cDNA from the extracted RNA.

o Perform quantitative real-time PCR (gRT-PCR) using specific primers for Involucrin, Loricrin,
and the housekeeping gene.

e Analyze the relative gene expression levels using the AACt method.

Procedure (Immunofluorescence Staining):

e Embed the 3D skin models in OCT and freeze.

e Cut thin sections (5-10 um) using a cryostat and mount them on microscope slides.

» Fix the sections and perform immunofluorescence staining using primary antibodies against
Involucrin and Loricrin, followed by fluorescently labeled secondary antibodies.

o Counterstain the nuclei with DAPI.

» Visualize the stained sections using a fluorescence microscope and compare the intensity
and localization of the differentiation markers between the control and treated groups.
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Caption: Experimental workflow for C30-Ceramide application on 3D skin models.
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Caption: C30-Ceramide signaling pathway in keratinocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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